molecular formula C23H31N5O2 B5501837 4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

Cat. No. B5501837
M. Wt: 409.5 g/mol
InChI Key: RXQXIRWHVMSYRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "4-{4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" typically involves multi-step chemical reactions, including condensation, cyclization, and nucleophilic substitution processes. For example, compounds with morpholine and piperazine moieties are often synthesized through reactions involving amino acids, aldehydes, and secondary amines, providing a diverse range of derivatives with varying biological activities (Chiba et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed using techniques like X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). These methods provide insights into the compound's geometric configuration, bond lengths, angles, and overall 3D architecture, essential for understanding its chemical behavior and interaction with biological systems. For instance, the structure of a morpholine derivative was elucidated by XRD, revealing its crystalline form and molecular conformation (Shanmugam et al., 2012).

Scientific Research Applications

Antibacterial Properties

Piperazinyl oxazolidinone derivatives, structurally related to morpholine, have been explored for their antibacterial properties. These compounds, including morpholine derivatives like linezolid, have shown potent activity against gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents (Tucker et al., 1998).

Anti-Inflammatory and Analgesic Agents

A series of novel compounds derived from visnaginone and khellinone, incorporating pyrimidine and morpholine moieties, have demonstrated significant anti-inflammatory and analgesic activities. These compounds have shown promising COX-2 selectivity, analgesic, and anti-inflammatory effects, positioning them as potential therapeutic agents for the treatment of inflammation and pain-related conditions (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Compounds featuring morpholine and pyrimidine structures have been synthesized and evaluated for their antimicrobial activities. Some of these derivatives have shown good to moderate activities against various microbial strains, indicating their potential utility in developing new antimicrobial agents (Bektaş et al., 2010).

Antitubercular Agents

Dibenzo[b,d]thiophene-1,2,3-triazoles with appended morpholine and piperazine have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. These compounds have demonstrated potent inhibitory activity, suggesting their potential as antitubercular agents (Pulipati et al., 2016).

Antiproliferative Activity

Research into novel benzimidazole derivatives, including those with morpholine and pyrimidine moieties, has indicated significant antiproliferative activity against various cancer cell lines. These findings highlight the potential of such compounds in cancer therapy (Nowicka et al., 2015).

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O2/c1-23(2,3)19-6-4-18(5-7-19)21(29)27-12-10-26(11-13-27)20-8-9-24-22(25-20)28-14-16-30-17-15-28/h4-9H,10-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQXIRWHVMSYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Tert-butyl)phenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone

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